molecular formula C4H9ClN2 B1287476 3-Aminobutanenitrile hydrochloride CAS No. 50840-31-8

3-Aminobutanenitrile hydrochloride

Cat. No.: B1287476
CAS No.: 50840-31-8
M. Wt: 120.58 g/mol
InChI Key: YUOMYYHJZHVWDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobutanenitrile hydrochloride typically involves the following steps :

    Reaction of 3-Aminobutanol with Hydrochloric Acid: This step produces 3-Aminobutanol hydrochloride.

    Reaction with Hydrogen Cyanide: The 3-Aminobutanol hydrochloride is then reacted with hydrogen cyanide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions to maintain the desired stereochemistry and avoid by-products.

Chemical Reactions Analysis

3-Aminobutanenitrile hydrochloride undergoes various chemical reactions, including :

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

3-Aminobutanenitrile hydrochloride has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, including beta-blockers and antidepressants.

    Organic Synthesis: Serves as an intermediate for the preparation of gamma-amino acids and their derivatives.

    Material Science: Involved in the creation of polymeric materials, including biodegradable plastics and smart materials.

    Bioconjugation and Catalysis: Utilized in drug synthesis and various catalytic processes.

Mechanism of Action

The mechanism of action of 3-Aminobutanenitrile hydrochloride involves its role as an intermediate in the synthesis of therapeutic agents. It acts by participating in various chemical reactions that lead to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific therapeutic agent being synthesized.

Comparison with Similar Compounds

3-Aminobutanenitrile hydrochloride can be compared with other similar compounds such as :

    2-Aminobutanenitrile Hydrochloride: Differing in the position of the amino group.

    3-Aminopropanenitrile Hydrochloride: Differing in the length of the carbon chain.

    3-Aminobutanenitrile: The non-hydrochloride form of the compound.

Uniqueness: this compound is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of non-peptide HIV protease inhibitors . Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure pharmaceutical compounds.

Properties

IUPAC Name

3-aminobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-4(6)2-3-5;/h4H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOMYYHJZHVWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50840-31-8
Record name Butanenitrile, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50840-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobutanenitrile hydrochloride
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